Raubasine

Description

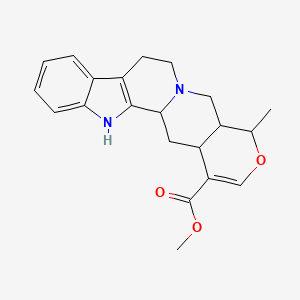

Structure

3D Structure

Properties

IUPAC Name |

methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863385 | |

| Record name | Methyl 19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-04-5, 6474-90-4 | |

| Record name | Ajmalicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ajmalicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydroalstonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Raubasine's Mechanism of Action on Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raubasine, also known as ajmalicine, is an indole (B1671886) alkaloid with notable pharmacological activity, particularly on the cardiovascular and central nervous systems.[1] A primary facet of its mechanism of action lies in its interaction with adrenergic receptors, the physiological targets of the catecholamines norepinephrine (B1679862) and epinephrine. This technical guide provides an in-depth examination of raubasine's effects on adrenergic receptors, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Raubasine's Antagonistic Profile at Adrenergic Receptors

Raubasine functions as an antagonist at alpha-adrenergic receptors, with a pronounced selectivity for the α1 subtype over the α2 subtype.[2][3] This preferential blockade of α1-adrenergic receptors leads to vasodilation and a subsequent decrease in blood pressure, underpinning its use in managing hypertension and improving cerebral blood flow.[1]

Quantitative Analysis of Receptor Antagonism

The antagonist potency of raubasine has been quantified in various experimental models. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key metric.

| Receptor Target | Experimental Model | Agonist | pA2 Value | Reference |

| Postsynaptic α-adrenoceptors (α1) | Rat Vas Deferens | Noradrenaline | 6.57 | [4] |

| Presynaptic α-adrenoceptors (α2) | Rat Vas Deferens | Clonidine (B47849) | 6.02 | [4] |

These data clearly indicate that raubasine has a higher antagonist potency at postsynaptic α1-receptors compared to presynaptic α2-receptors.[4]

Core Experimental Protocols

The characterization of raubasine's adrenergic receptor activity has been achieved through a combination of in vivo and in vitro experimental protocols.

In Vivo Assessment in Pithed Rats

This model is crucial for evaluating the cardiovascular effects of a substance in the absence of central nervous system reflexes.

-

Objective: To determine the antagonist activity of raubasine at α1- and α2-adrenoceptors in vivo.

-

Methodology:

-

Male rats are anesthetized, and the brain and spinal cord are pithed to eliminate central autonomic control.

-

Arterial blood pressure and heart rate are continuously monitored.

-

α1-Adrenoceptor Antagonism: The pressor response to an α1-agonist like phenylephrine (B352888) or to electrical stimulation of the spinal sympathetic outflow is measured before and after the administration of raubasine (1 to 4 mg/kg).[2][3] A reduction in the pressor response indicates α1-antagonism.[2][3]

-

α2-Adrenoceptor Antagonism: The inhibitory effect of an α2-agonist like clonidine on the tachycardia induced by electrical stimulation of cardiac sympathetic nerves is assessed.[2][3] The pressor responses to an α2-agonist such as B-HT 933 are also measured.[2][3] The inability of raubasine to reverse these effects indicates a lack of significant α2-antagonism at the tested doses.[2][3]

-

In Vitro Assessment in Isolated Rat Vas Deferens

This isolated tissue preparation allows for the differentiation between presynaptic (α2) and postsynaptic (α1) receptor activity.[5][6]

-

Objective: To quantify the antagonist potency (pA2) of raubasine at pre- and postsynaptic α-adrenoceptors.

-

Methodology:

-

The vas deferens is isolated from a male rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Postsynaptic (α1) Activity: Cumulative concentration-response curves to the α1-agonist noradrenaline are generated in the absence and presence of increasing concentrations of raubasine.[5][6] The parallel rightward shift of the curves allows for the calculation of the pA2 value.[4]

-

Presynaptic (α2) Activity: The tissue is subjected to low-frequency electrical stimulation to elicit contractions, which are inhibited by the α2-agonist clonidine.[5][6] The ability of increasing concentrations of raubasine to antagonize the inhibitory effect of clonidine is measured, and the pA2 value is determined.[4]

-

Radioligand Binding Assays

While the cited studies on raubasine primarily used functional assays, radioligand binding assays are the standard for determining the binding affinity (Ki) of a compound for a receptor.

-

Objective: To determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.

-

Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., raubasine) to displace a radiolabeled ligand that is known to bind to the receptor of interest.[7]

-

General Protocol:

-

Membrane Preparation: Cell membranes are prepared from cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C).[8]

-

Incubation: A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.[7]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[7]

-

Visualizing Methodologies and Pathways

Experimental Workflow for Antagonist Characterization

Caption: Workflow for In Vivo and In Vitro Characterization of Raubasine.

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade that leads to the mobilization of intracellular calcium.[9] Raubasine blocks this pathway.

Caption: Raubasine blocks the Gq-coupled α1-adrenergic signaling pathway.

Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha-2 adrenergic receptors are coupled to Gi proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] Raubasine has a weaker antagonist effect on this pathway.

Caption: The Gi-coupled α2-adrenergic signaling pathway, weakly blocked by Raubasine.

Conclusion

The mechanism of action of raubasine on adrenergic receptors is characterized by its selective and competitive antagonism at α1-adrenoceptors. This selectivity has been confirmed through both in vivo and in vitro studies, with quantitative data supporting its preferential blockade of postsynaptic α1-receptors over presynaptic α2-receptors. The consequence of this α1-blockade is the inhibition of the Gq/PLC/IP3 signaling cascade, leading to vasodilation and other physiological effects. This detailed understanding of raubasine's interaction with adrenergic systems is fundamental for its therapeutic application and for the development of novel, selective adrenergic modulators.

References

- 1. What is the mechanism of Raubasine? [synapse.patsnap.com]

- 2. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pre- and postsynaptic alpha-adrenoceptor blocking activity of raubasine in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pre- and postsynaptic alpha-adrenoceptor blocking activity of raubasine in the rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of Raubasine (Ajmalicine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raubasine, also known as ajmalicine, is a monoterpenoid indole (B1671886) alkaloid naturally found in plants of the Rauvolfia and Catharanthus species.[1] It is primarily recognized for its antihypertensive properties, which are attributed to its selective antagonism of α1-adrenergic receptors.[1] This action leads to vasodilation and a subsequent reduction in blood pressure.[1] Beyond its primary mechanism, raubasine has been investigated for its effects on cerebral blood flow, neuroprotection, and its potential role in managing cognitive disorders, often in combination with other therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological profile of raubasine, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Mechanism of Action

Raubasine's principal pharmacological effect is the selective blockade of α1-adrenergic receptors.[2] It exhibits a preferential affinity for α1-adrenoceptors over α2-adrenoceptors, which underlies its vasodilatory and hypotensive effects.[2][3] The blockade of α1-receptors on vascular smooth muscle cells inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine (B1679862), leading to relaxation of blood vessels and a decrease in peripheral resistance.

In addition to its α1-adrenergic antagonism, raubasine has been reported to exhibit other activities, including weak calcium channel blocking properties and interactions with serotonin (B10506) receptors. However, its primary therapeutic effects are considered to be mediated through its action on the α1-adrenergic system.

Signaling Pathway of α1-Adrenergic Receptor Blockade

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.[4] Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic/sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the contraction of smooth muscle cells.[7] Raubasine, as an antagonist, blocks the initial binding of norepinephrine to the α1-receptor, thereby inhibiting this entire signaling cascade and promoting vasodilation.

References

- 1. Ajmalicine - Wikipedia [en.wikipedia.org]

- 2. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of phospholipase C-gamma1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

Raubasine: A Technical Examination of its Alpha-1 Adrenergic Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raubasine, a rauwolfia alkaloid, has demonstrated selective antagonist activity at alpha-1 adrenergic receptors. This technical guide provides an in-depth analysis of its pharmacological profile, focusing on its mechanism of action as an alpha-1 adrenergic antagonist. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support further research and development.

Introduction

Alpha-1 adrenergic receptors (α1-ARs), a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, playing a significant role in smooth muscle contraction, vasoconstriction, and various physiological processes. The three subtypes of α1-ARs—α1A, α1B, and α1D—are all activated by the endogenous catecholamines norepinephrine (B1679862) and epinephrine. Antagonism of these receptors is a key therapeutic strategy for conditions such as hypertension and benign prostatic hyperplasia. Raubasine has been identified as a selective antagonist of these receptors, with a preference for postsynaptic alpha-1 adrenoceptors.[1][2][3] This guide delves into the core pharmacology of raubasine as an α1-AR antagonist.

Mechanism of Action

Raubasine functions as a competitive antagonist at alpha-1 adrenergic receptors. This means it binds to the same site as the endogenous agonists (norepinephrine and epinephrine) but does not activate the receptor. By occupying the binding site, raubasine prevents the agonists from binding and initiating the downstream signaling cascade. This blockade of α1-ARs leads to the relaxation of smooth muscles, particularly in blood vessels, resulting in vasodilation and a subsequent reduction in blood pressure.[3]

Downstream Signaling Pathways

The antagonism of alpha-1 adrenergic receptors by raubasine interrupts the canonical Gq/11 signaling pathway. Upon agonist binding, α1-ARs typically activate the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels are a primary driver of smooth muscle contraction. By blocking the initial agonist binding, raubasine effectively prevents this entire cascade.

Quantitative Pharmacological Data

The antagonist potency of raubasine has been quantified in functional assays. A key parameter is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Parameter | Value | Tissue/Preparation | Agonist | Reference |

| pA2 | 6.57 | Rat Vas Deferens (postsynaptic) | Noradrenaline | [1] |

| pA2 | 6.02 | Rat Vas Deferens (presynaptic) | Clonidine | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the alpha-1 adrenergic antagonist activity of raubasine.

Functional Antagonism in Isolated Tissues (Schild Analysis)

This protocol is a generalized procedure for determining the pA2 value of an antagonist like raubasine in an isolated tissue preparation, such as the rat vas deferens.

Objective: To quantify the competitive antagonist activity of raubasine at alpha-1 adrenoceptors.

Materials:

-

Isolated tissue (e.g., rat vas deferens)

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2

-

Isotonic transducer and recording system

-

Agonist (e.g., Noradrenaline)

-

Antagonist (Raubasine)

Procedure:

-

Tissue Preparation: The isolated tissue is mounted in the organ bath under a resting tension and allowed to equilibrate.

-

Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist (e.g., noradrenaline) is established by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Antagonist Incubation: The tissue is washed, and a known concentration of raubasine is added to the organ bath and allowed to incubate for a predetermined period.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of raubasine.

-

Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of raubasine.

-

Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each concentration of raubasine. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of raubasine. The x-intercept of the resulting linear regression gives the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

Radioligand Binding Assay

This is a generalized protocol to determine the binding affinity (Ki) of a test compound like raubasine for alpha-1 adrenergic receptors.

Objective: To determine the binding affinity of raubasine for α1-ARs.

Materials:

-

Cell membranes expressing α1-AR subtypes (α1A, α1B, α1D)

-

Radioligand (e.g., [3H]-prazosin)

-

Test compound (Raubasine)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (raubasine).

-

Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of raubasine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Discussion and Future Directions

The available evidence strongly supports the classification of raubasine as a selective alpha-1 adrenergic antagonist.[1][2][3] Its demonstrated functional antagonism in tissues rich in these receptors underscores its potential as a pharmacological tool and a lead compound for drug development. However, a significant gap in the current understanding of raubasine's pharmacology is the lack of specific binding affinity data for the individual α1-AR subtypes (α1A, α1B, and α1D). Future research should prioritize the determination of these Ki values to fully elucidate its selectivity profile. Such studies would provide a more complete picture of its therapeutic potential and possible side-effect profile. Furthermore, detailed in vivo studies are warranted to correlate its in vitro antagonist potency with its physiological effects on blood pressure and other alpha-1 adrenoceptor-mediated responses.

Conclusion

Raubasine is a well-established selective antagonist of alpha-1 adrenergic receptors, with a clear mechanism of action involving the competitive blockade of the Gq/11 signaling pathway. While its functional antagonist potency has been quantified, further research is required to delineate its binding affinities at the specific alpha-1 adrenoceptor subtypes. This detailed characterization will be instrumental for its potential application in therapeutic contexts and for its use as a pharmacological probe in the study of adrenergic systems.

References

- 1. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Treasury of Rauwolfia serpentina: A Technical Guide to the Natural Sources and Extraction of Raubasine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raubasine, an indole (B1671886) alkaloid also known as ajmalicine (B1678821), is a compound of significant pharmacological interest, primarily due to its antihypertensive and vasodilatory properties.[1] This technical guide provides an in-depth overview of the natural sources of Raubasine, with a specific focus on its extraction and quantification from Rauwolfia serpentina (Indian snakeroot). Detailed experimental protocols for extraction, isolation, and quantification are presented, alongside a summary of the quantitative distribution of Raubasine in different parts of the plant. Furthermore, this guide elucidates the mechanism of action of Raubasine through a detailed depiction of the alpha-1 adrenergic receptor signaling pathway, which it antagonizes.

Natural Sources of Raubasine

Raubasine is a monoterpenoid indole alkaloid found in several plant species, predominantly within the Apocynaceae family.[1] The most notable and commercially significant source of Raubasine is Rauwolfia serpentina, a medicinal plant with a long history of use in traditional medicine, particularly in Ayurveda.[1]

The concentration of Raubasine and other indole alkaloids varies in different parts of the Rauwolfia serpentina plant. The roots are generally considered the primary source of these medicinally active compounds.[1] However, studies have also reported the presence of Raubasine in the leaves and stems.[2][3] Other plant species known to contain Raubasine include Catharanthus roseus (Madagascar periwinkle) and Mitragyna speciosa (Kratom).[1][4][5]

Quantitative Distribution of Raubasine in Rauwolfia serpentina

The following table summarizes the quantitative data on the concentration of Raubasine and other major alkaloids in different parts of Rauwolfia serpentina, as reported in various studies. This data is crucial for optimizing harvesting and extraction processes for maximum yield.

| Plant Part | Alkaloid | Concentration (mg/g of dry weight) | Reference |

| Root | Raubasine (Ajmalicine) | 0.440 | [2] |

| Reserpine | 0.955 | [2] | |

| Ajmaline | 0.817 | [2] | |

| Yohimbine | 0.584 | [2] | |

| Leaf | Raubasine (Ajmalicine) | 0.753 | [2] |

| Reserpine | 0.880 | [2] | |

| Ajmaline | 0.485 | [2] | |

| Yohimbine | 0.537 | [2] | |

| Stem | Total Alkaloids | 2.364 mg/100mg (23.64 mg/g) | [6] |

Extraction and Isolation of Raubasine

The extraction of Raubasine from Rauwolfia serpentina is a multi-step process that involves initial solvent extraction of the total alkaloids, followed by purification and isolation of the target compound. The general workflow is depicted in the diagram below.

Caption: A simplified workflow for the extraction and isolation of Raubasine.

Experimental Protocol: Solvent Extraction of Total Alkaloids

This protocol describes a common method for the initial extraction of the total alkaloid content from the roots of Rauwolfia serpentina.

Materials and Equipment:

-

Dried and powdered roots of Rauwolfia serpentina

-

Methanol (analytical grade)

-

Soxhlet apparatus or reflux setup

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Weigh 100 g of finely powdered Rauwolfia serpentina root material.

-

Place the powdered material in the thimble of a Soxhlet apparatus or a round-bottom flask for reflux extraction.

-

Add a sufficient volume of methanol to the extraction flask (e.g., 500 mL).

-

Perform the extraction for 6-8 hours in the Soxhlet apparatus or reflux for 3-4 hours at the boiling point of methanol.

-

After extraction, allow the methanolic extract to cool to room temperature.

-

Filter the extract through filter paper to remove the plant debris.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude semi-solid extract.

Experimental Protocol: Acid-Base Partitioning for Alkaloid Purification

This protocol is used to separate the basic alkaloids from neutral and acidic impurities present in the crude extract.

Materials and Equipment:

-

Crude alkaloid extract

-

Hydrochloric acid (5% v/v) or Acetic acid (5% v/v)

-

Ammonia (B1221849) solution or Sodium carbonate solution

-

Separatory funnel

-

pH meter or pH indicator paper

Procedure:

-

Dissolve the crude extract in the acidic aqueous solution (e.g., 100 mL of 5% HCl). This step protonates the alkaloids, making them water-soluble.

-

Transfer the acidic solution to a separatory funnel and wash it with a non-polar solvent like hexane (B92381) or diethyl ether (3 x 50 mL) to remove fats, waxes, and other neutral impurities. Discard the organic layer.

-

Basify the aqueous layer by adding ammonia solution or sodium carbonate solution dropwise until the pH reaches 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

Extract the basified aqueous solution with chloroform or dichloromethane (3 x 100 mL). The alkaloids will partition into the organic layer.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the dried organic extract and evaporate the solvent under reduced pressure to yield a purified total alkaloid mixture.

Experimental Protocol: Isolation of Raubasine by Column Chromatography

This protocol outlines the separation of individual alkaloids, including Raubasine, from the purified total alkaloid mixture.

Materials and Equipment:

-

Purified total alkaloid mixture

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Thin Layer Chromatography (TLC) plates

-

UV lamp for visualization

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform).

-

Pack the glass column with the silica gel slurry.

-

Dissolve a known amount of the purified total alkaloid mixture in a minimum volume of the initial mobile phase and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

-

Collect fractions of the eluate.

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

-

Visualize the spots under a UV lamp and/or with a suitable staining reagent.

-

Combine the fractions containing the compound with the same retention factor (Rf) as a standard Raubasine sample.

-

Evaporate the solvent from the combined fractions to obtain isolated Raubasine.

-

Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis of Raubasine by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of Raubasine in plant extracts.

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, injector, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode. A common mobile phase is a mixture of acetonitrile and phosphate buffer.[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 226 nm or 280 nm.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

-

Standard Preparation: Prepare a stock solution of pure Raubasine standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to different known concentrations.

-

Sample Preparation: Dissolve a precisely weighed amount of the extracted sample in the mobile phase or a suitable solvent, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the Raubasine peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of Raubasine in the sample by constructing a calibration curve from the peak areas of the standard solutions.

| HPLC Method Parameters for Raubasine Quantification | |

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile: Phosphate Buffer (e.g., 35:65)[7] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 226 nm or 280 nm |

| Linearity Range | 1-20 µg/mL[8][9] |

| Limit of Detection (LOD) | 4 µg/mL[9] |

| Limit of Quantitation (LOQ) | 12 µg/mL[9] |

| Recovery | ~97%[8][9] |

Mechanism of Action: Raubasine as an Alpha-1 Adrenergic Receptor Antagonist

Raubasine exerts its pharmacological effects, particularly its hypotensive action, by acting as an antagonist at alpha-1 adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligands (e.g., norepinephrine), initiate a signaling cascade leading to smooth muscle contraction and vasoconstriction.[10] By blocking these receptors, Raubasine prevents this cascade, resulting in vasodilation and a decrease in blood pressure.

The following diagram illustrates the signaling pathway of the alpha-1 adrenergic receptor and the point of inhibition by Raubasine.

Caption: Raubasine competitively blocks the α1-adrenergic receptor, inhibiting the downstream signaling cascade.

Conclusion

Rauwolfia serpentina remains a vital natural source for the pharmacologically important alkaloid, Raubasine. This guide has provided a comprehensive overview of the distribution of Raubasine within the plant and detailed experimental protocols for its extraction, purification, and quantification. The elucidation of its mechanism of action as an alpha-1 adrenergic receptor antagonist underscores its therapeutic potential. The presented methodologies and data serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development, facilitating further research and optimization of Raubasine production and application.

References

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. chemistryjournal.in [chemistryjournal.in]

- 8. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

The Biosynthesis Pathway of Raubasine in Catharanthus roseus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of raubasine (also known as ajmalicine), a medicinally important terpenoid indole (B1671886) alkaloid (TIA) produced by the plant Catharanthus roseus. This document details the enzymatic steps from primary metabolism to the final product, presents available quantitative data, outlines key experimental protocols, and includes visualizations of the pathway and associated workflows to facilitate a deeper understanding for research and drug development purposes.

Introduction to Raubasine and its Significance

Raubasine is a prominent monoterpenoid indole alkaloid valued for its antihypertensive properties.[1] It is biosynthesized in the roots of Catharanthus roseus through a complex and highly regulated metabolic network. A thorough understanding of this pathway is crucial for developing metabolic engineering strategies to enhance its production in the native plant or in heterologous systems.

The Core Biosynthetic Pathway of Raubasine

The formation of raubasine is a multi-step process that begins with precursors from two major primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the terpenoid precursor secologanin. The convergence of these pathways and subsequent enzymatic modifications lead to the synthesis of raubasine.[2]

Upstream Pathways: Formation of Precursors

-

Shikimate Pathway: L-tryptophan, derived from the shikimate pathway, is converted to tryptamine by the enzyme Tryptophan Decarboxylase (TDC) .[2] This is a critical committing step for the indole portion of the alkaloid.

-

MEP Pathway: The MEP pathway, occurring in the plastids, produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are used to synthesize the monoterpene geraniol, which is then hydroxylated by Geraniol-10-hydroxylase (G10H) . A series of subsequent enzymatic reactions, including the action of Secologanin Synthase (SLS) , converts this intermediate into secologanin, the iridoid precursor.[2]

The Central Intermediate: Strictosidine (B192452)

The indole and terpenoid pathways converge with the condensation of tryptamine and secologanin, a reaction catalyzed by Strictosidine Synthase (STR) . This stereospecific Pictet-Spengler reaction forms strictosidine , the universal precursor for all monoterpenoid indole alkaloids in C. roseus.[2]

Downstream Pathway: From Strictosidine to Raubasine

The biosynthesis of raubasine from strictosidine involves a series of enzymatic transformations that create stereochemical diversity.

-

Deglycosylation: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, generating the highly reactive and unstable strictosidine aglycone .[3]

-

Rearrangement and Reduction: The strictosidine aglycone exists in equilibrium with several isomers, including the enamine cathenamine and its iminium form.[3] This intermediate is a crucial branch point. The reduction of these intermediates is catalyzed by a class of NADPH-dependent medium-chain dehydrogenase/reductase (MDR) enzymes.[4]

-

Formation of Heteroyohimbines:

-

Heteroyohimbine Synthase (HYS): This enzyme acts on the strictosidine aglycone isomers to produce a mixture of heteroyohimbine alkaloids, with ajmalicine (raubasine) being a major product, along with its stereoisomers tetrahydroalstonine and 19-epi-ajmalicine (mayumbine) .[4][5]

-

Tetrahydroalstonine Synthase (THAS): Several isoforms of this enzyme have been identified, and they primarily produce tetrahydroalstonine .[4][5]

-

-

Conversion to Serpentine (B99607): Raubasine can be further oxidized to serpentine by a peroxidase-mediated reaction, particularly in the roots.[6]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes and metabolites in the raubasine biosynthesis pathway. It is important to note that these values can vary depending on the specific experimental conditions.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (mM) | Vmax | kcat (s-1) | Source(s) |

| Strictosidine Synthase (STR) | Tryptamine | 2.3 | - | - | [7] |

| Secologanin | 3.4 | - | - | [7] | |

| Tetrahydroalstonine Synthase 1 (THAS1) | Strictosidine Aglycone | - | - | 1.518 ± 0.059 | [4] |

| Tetrahydroalstonine Synthase 2 (THAS2) | Strictosidine Aglycone | - | - | 0.033 ± 0.001 | [4] |

Table 2: Metabolite Accumulation in Catharanthus roseus

| Metabolite | Tissue | Concentration Range | Source(s) |

| Ajmalicine (Raubasine) | Adventitious Roots | up to 950 µg/g dry weight | [8] |

| Serpentine | Roots | - | [6] |

| Catharanthine | Leaves | - | [9] |

| Vindoline | Leaves | - | [9] |

Experimental Protocols

Enzyme Assays

4.1.1. Heteroyohimbine Synthase (HYS) and Tetrahydroalstonine Synthase (THAS) Activity Assay

This protocol describes a general method for assaying the activity of HYS and THAS by monitoring the formation of their respective alkaloid products.

Materials:

-

Purified recombinant HYS or THAS enzyme

-

Strictosidine

-

Purified Strictosidine β-D-glucosidase (SGD)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT

-

Stop Solution: Saturated Na2CO3

-

Extraction Solvent: Ethyl acetate

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Assay Buffer

-

Strictosidine (final concentration, e.g., 200 µM)

-

SGD (final concentration, e.g., 10 nM) to generate strictosidine aglycone in situ.

-

NADPH (final concentration, e.g., 200 µM)

-

Purified HYS or THAS enzyme (final concentration, e.g., 50 nM)

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of stop solution.

-

Extraction: Extract the alkaloid products by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Sample Preparation for LC-MS/MS: Transfer the organic phase to a new tube and evaporate to dryness. Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

-

Product Analysis: Analyze the products by LC-MS/MS, monitoring for the mass-to-charge ratio (m/z) of ajmalicine, tetrahydroalstonine, and mayumbine (B41145). Quantify the products by comparing with authentic standards.[5][10]

Alkaloid Extraction and Quantification

4.2.1. Extraction of Indole Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction of raubasine and related alkaloids from C. roseus root tissue.

Materials:

-

Dried and powdered C. roseus root material

-

Acidic methanol (e.g., methanol with 1% acetic acid)

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus (e.g., 0.22 µm syringe filters)

Procedure:

-

Extraction: Macerate the powdered root material in methanol at room temperature with shaking for several hours or overnight. Repeat the extraction process two to three times to ensure complete extraction.

-

Filtration and Concentration: Combine the methanolic extracts, filter to remove solid debris, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Defatting: Resuspend the crude extract in an acidic aqueous solution and partition with hexane to remove non-polar compounds like fats and chlorophylls. Discard the hexane layer.

-

Alkaloid Fractionation: Basify the aqueous layer with a suitable base (e.g., NH4OH) to a pH of approximately 9-10. Extract the alkaloids into an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Final Concentration: Combine the organic extracts and evaporate to dryness. Redissolve the final alkaloid-enriched extract in a known volume of a suitable solvent (e.g., methanol) for analysis.[11]

4.2.2. Quantitative Analysis by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of raubasine and its isomers using a triple quadrupole mass spectrometer.

Instrumentation:

-

HPLC or UPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B to achieve separation of the isomers.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor ion to product ion transitions for ajmalicine, tetrahydroalstonine, and mayumbine using authentic standards.

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Quantification:

-

Prepare a calibration curve using a series of known concentrations of authentic standards for each analyte.

-

Analyze the extracted samples and quantify the alkaloids based on the peak areas of their respective MRM transitions and the calibration curve.[12][13]

Visualizations

Biosynthesis Pathway Diagram

Caption: Biosynthesis pathway of raubasine in C. roseus.

Experimental Workflow Diagrams

Caption: Workflow for HYS/THAS enzyme activity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. microbiologyjournal.org [microbiologyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Engineered biosynthesis of plant heteroyohimbine and corynantheine alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovering dynamic plant enzyme complexes in yeast for novel alkaloid pathway identification from a medicinal plant kratom - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. lcms.cz [lcms.cz]

Raubasine's Impact on Cerebral Blood Flow and Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raubasine, an indole (B1671886) alkaloid also known as ajmalicine, has demonstrated significant effects on the cerebrovascular system. Primarily recognized for its antihypertensive properties, raubasine's mechanism of action centers on its potent and selective antagonism of α1-adrenergic receptors. This blockade leads to vasodilation, an increase in cerebral blood flow, and a reduction in cerebral vascular resistance. These properties position raubasine as a compound of interest for therapeutic applications in conditions characterized by compromised cerebral perfusion, such as vascular-related cognitive impairments and post-stroke recovery. This technical guide provides a comprehensive overview of the current understanding of raubasine's effects on cerebral blood flow and vasodilation, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols for its investigation, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: α1-Adrenergic Receptor Antagonism

Raubasine's primary pharmacological effect is the competitive and selective blockade of postsynaptic α1-adrenergic receptors on vascular smooth muscle cells.[1][2][3] The binding of endogenous catecholamines, such as norepinephrine, to these receptors typically initiates a signaling cascade that leads to vasoconstriction. By antagonizing these receptors, raubasine inhibits this vasoconstrictive response, resulting in vasodilation and a subsequent increase in blood flow.

Signaling Pathway of Raubasine-Induced Vasodilation

The vasodilatory effect of raubasine is initiated by its binding to the α1-adrenergic receptor, which prevents the activation of the Gq protein. This, in turn, inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.

Caption: Signaling pathway of raubasine's vasodilatory action.

Quantitative Data on Raubasine's Effects

Quantitative data on the specific percentage increase in cerebral blood flow or a complete dose-response curve for cerebral vasodilation solely due to raubasine is limited in publicly available literature. However, preclinical studies provide valuable insights into its receptor affinity and dose-dependent effects on blood pressure.

| Parameter | Value | Species/Model | Method | Reference |

| Postsynaptic α-Adrenoceptor Antagonism (pA2) | 6.57 | Rat (vas deferens) | In vitro functional assay | [1] |

| Presynaptic α-Adrenoceptor Antagonism (pA2) | 6.02 | Rat (vas deferens) | In vitro functional assay | [1] |

| Effective Dose Range for α1-Adrenoceptor Blockade | 1 - 4 mg/kg | Pithed Rat | In vivo pressor response to phenylephrine (B352888) | [2] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of raubasine on cerebral blood flow and vasodilation.

In Vivo Measurement of Cerebral Blood Flow using Laser Doppler Flowmetry

This protocol describes the measurement of relative changes in cerebral blood flow in response to raubasine administration in a rodent model.

Objective: To assess the effect of raubasine on cerebral blood flow in anesthetized rats.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic frame

-

Laser Doppler Flowmetry (LDF) system with a probe

-

Drill

-

Saline

-

Raubasine solution

-

Data acquisition system

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C.

-

Expose the skull and identify the bregma.

-

Thin the skull over the region of interest (e.g., parietal cortex) using a drill until it is translucent, taking care not to damage the dura mater.

-

Alternatively, for an open-skull preparation, perform a craniotomy to expose the brain surface.

-

Position the LDF probe perpendicular to the skull or brain surface.

-

Record baseline cerebral blood flow for at least 15 minutes.

-

Administer raubasine (e.g., intravenously or intraperitoneally) at the desired dose.

-

Continuously record the LDF signal for a defined period post-administration.

-

Analyze the data to determine the percentage change in cerebral blood flow from baseline.

Caption: Workflow for in vivo cerebral blood flow measurement.

In Vitro Assessment of Vasodilation using Isolated Arterial Rings

This protocol details the methodology for examining the direct vasodilatory effect of raubasine on isolated arteries.

Objective: To determine the dose-response relationship of raubasine-induced vasodilation in isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution

-

Phenylephrine (or other vasoconstrictor)

-

Raubasine solutions of varying concentrations

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Euthanize the rat and carefully excise the thoracic aorta.

-

Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Allow the rings to equilibrate under a resting tension of 1.5-2 g for 60-90 minutes.

-

Assess the viability of the endothelium by inducing contraction with phenylephrine (e.g., 1 µM) followed by relaxation with acetylcholine (e.g., 10 µM).

-

After a washout period, pre-contract the rings again with phenylephrine to a stable plateau.

-

Cumulatively add increasing concentrations of raubasine to the organ bath and record the relaxation response.

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the dose-response curve and calculate the EC50 value.

References

- 1. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pre- and postsynaptic alpha-adrenoceptor blocking activity of raubasine in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on Raubasine's Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical research into the neuroprotective effects of Raubasine, also known as Ajmalicine. The document synthesizes available quantitative data, details experimental methodologies from key in vitro studies, and illustrates the hypothesized signaling pathways. This guide is intended to serve as a foundational resource for professionals in the fields of neuroscience research and drug development.

Introduction to Raubasine (Ajmalicine)

Raubasine is an indole (B1671886) alkaloid originally isolated from the plant Rauwolfia serpentina. It is primarily known for its pharmacological action as a selective antagonist of α1-adrenergic receptors, which contributes to its vasodilatory and antihypertensive properties. This mechanism of action is also thought to enhance cerebral blood flow, suggesting a potential therapeutic role in conditions associated with reduced cerebral perfusion.[1] More recent in vitro studies have begun to explore its neuroprotective potential in the context of neurodegenerative diseases, particularly Alzheimer's disease.

Quantitative Data from In Vitro Neuroprotection Studies

The following tables summarize the key quantitative findings from initial in vitro studies investigating the neuroprotective and related activities of Raubasine (Ajmalicine). These studies have primarily focused on mechanisms relevant to Alzheimer's disease pathology.

Table 1: In Vitro Efficacy of Ajmalicine in Alzheimer's Disease Models

| Parameter Assessed | Method | Key Finding | Reference |

| Acetylcholinesterase (AChE) Inhibition | Enzyme Inhibition Assay | Less potent than Reserpine | [2] |

| Butyrylcholinesterase (BuChE) Inhibition | Enzyme Inhibition Assay | Less potent than Reserpine | [2] |

| Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) Inhibition | Enzyme Inhibition Assay | 69% inhibition at 50 µM | [3] |

| Amyloid-β (Aβ42) Aggregation Inhibition | Thioflavin T (ThT) Fluorescence Assay | 57% inhibition at 44 µM | [3] |

| Neuroprotection against H₂O₂-induced Oxidative Stress | MTT Assay in PC12 cells | 89% cell viability at 40 µM | [3] |

Note: While the above data provides a valuable starting point, there is a notable lack of publicly available data from initial preclinical studies on Raubasine's neuroprotective effects in in vitro models of ischemia, such as oxygen-glucose deprivation (OGD), and in in vivo stroke models, like middle cerebral artery occlusion (MCAO).

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited preclinical in vitro studies for Alzheimer's disease models.

3.1. Neuroprotection Against Oxidative Stress in PC12 Cells

-

Objective: To assess the ability of Ajmalicine to protect neuronal-like cells from cytotoxicity induced by oxidative stress.

-

Cell Line: PC12 (rat pheochromocytoma) cells.

-

Procedure:

-

PC12 cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and cultured in a suitable medium.[1]

-

Cells are pre-incubated with varying concentrations of Ajmalicine for 18 hours.[3]

-

Hydrogen peroxide (H₂O₂) is added to the wells to induce oxidative stress and cytotoxicity.[1]

-

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

-

The formazan (B1609692) product is solubilized, and the absorbance is measured spectrophotometrically.[1]

-

-

Data Analysis: The neuroprotective effect is quantified by comparing the viability of Ajmalicine-treated cells to that of untreated control cells exposed to H₂O₂.[1]

3.2. BACE-1 Enzymatic Inhibition Assay

-

Objective: To determine the inhibitory effect of Ajmalicine on the enzymatic activity of BACE-1.

-

Methodology:

-

A reaction mixture is prepared containing recombinant BACE-1 enzyme, a fluorogenic substrate, and varying concentrations of Ajmalicine in an appropriate assay buffer.[1]

-

The mixture is incubated at a controlled temperature to allow the enzymatic reaction to proceed.[1]

-

The fluorescence intensity is measured over time using a fluorescence plate reader.[1]

-

-

Data Analysis: The percentage of BACE-1 inhibition is calculated by comparing the rate of substrate cleavage in the presence of Ajmalicine to that of a vehicle control.[1]

3.3. Aβ42 Aggregation Inhibition Assay

-

Objective: To evaluate the ability of Ajmalicine to inhibit the aggregation of the Aβ42 peptide.

-

Methodology:

-

Data Analysis: The percentage of aggregation inhibition is calculated by comparing the fluorescence of samples with Ajmalicine to that of the control (Aβ42 alone).[1]

Signaling Pathways and Experimental Workflows

While direct experimental evidence for the specific signaling pathways underlying Raubasine's neuroprotective effects is limited, its known pharmacology as an α1-adrenergic antagonist provides a basis for hypothesized mechanisms. Adrenergic receptor antagonism has been shown to be neuroprotective in the context of ischemic stroke.[4] It is plausible that Raubasine exerts its effects through modulation of downstream signaling cascades that are known to promote neuronal survival and reduce neuroinflammation.

Below are diagrams illustrating the experimental workflow for the in vitro assays and the hypothesized neuroprotective signaling pathway of Raubasine.

Caption: Workflow for assessing neuroprotection against oxidative stress.

Caption: Hypothesized neuroprotective signaling pathways of Raubasine.

Conclusion and Future Directions

The initial in vitro studies on Raubasine (Ajmalicine) demonstrate a multi-target neuroprotective potential, particularly in models relevant to Alzheimer's disease. Its ability to inhibit BACE-1, reduce Aβ42 aggregation, and protect against oxidative stress provides a strong rationale for further investigation.

However, a significant gap exists in the understanding of its efficacy in models of cerebral ischemia. Future research should prioritize:

-

In vitro studies using oxygen-glucose deprivation models to quantify Raubasine's direct neuroprotective effects on neurons under ischemic conditions.

-

In vivo studies in animal models of stroke (e.g., MCAO) to assess its impact on infarct volume, neurological deficits, and long-term functional recovery.

-

Mechanistic studies to elucidate the specific signaling pathways modulated by Raubasine downstream of α1-adrenergic receptor antagonism that contribute to neuroprotection.

A more thorough understanding of these aspects is crucial for the potential development of Raubasine as a therapeutic agent for acute ischemic stroke and other neurodegenerative disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adrenergic receptor antagonism induces neuroprotection and facilitates recovery from acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Raubasine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raubasine, also known as ajmalicine, is a naturally occurring indole (B1671886) alkaloid with a complex pharmacodynamic profile. Primarily recognized for its antihypertensive properties, raubasine's mechanism of action is centered on its antagonist activity at α-adrenergic receptors, with a notable selectivity for the α1 subtype. This antagonism leads to vasodilation and a subsequent reduction in blood pressure. Beyond its primary target, raubasine interacts with other neurotransmitter systems, including serotonergic and cholinergic pathways, contributing to a broader spectrum of physiological effects. This technical guide provides an in-depth analysis of the pharmacodynamics of raubasine, presenting quantitative data on its receptor interactions, detailed experimental protocols for its characterization, and visual representations of its core signaling pathways.

Core Mechanism of Action: α-Adrenergic Receptor Antagonism

The principal pharmacodynamic effect of raubasine is its competitive antagonism of α-adrenergic receptors.[1][2] In vivo and in vitro studies have demonstrated that raubasine preferentially blocks postsynaptic α1-adrenoceptors over presynaptic α2-adrenoceptors.[1][3] This selectivity is crucial to its therapeutic effect, as the blockade of α1-adrenoceptors on vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance, resulting in a hypotensive effect.[1]

Quantitative Analysis of Receptor Affinity

The antagonist potency of raubasine at adrenergic receptors has been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

| Receptor Target | Agonist | Preparation | pA2 Value | Reference |

| Postsynaptic α-adrenoceptors (α1) | Noradrenaline | Rat Vas Deferens | 6.57 | [1] |

| Presynaptic α-adrenoceptors (α2) | Clonidine (B47849) | Rat Vas Deferens | 6.02 | [1] |

Interaction with Other Receptor Systems

While its primary action is at adrenergic receptors, raubasine also exhibits activity at other receptor systems, which contributes to its overall pharmacological profile.

-

Serotonin (B10506) Receptors: Raubasine has been noted to have an antagonistic effect at serotonin 5-HT2 receptors.[4] This interaction may contribute to its sedative and anxiolytic properties.

-

Cholinergic Systems: Some degree of anticholinergic activity has been reported, meaning it can inhibit the action of acetylcholine.[1]

-

Nicotine (B1678760) Receptors: Raubasine also acts as a reversible, non-competitive inhibitor of nicotine receptors.[5]

Signaling Pathways

α1-Adrenergic Receptor Signaling Pathway

The antagonism of α1-adrenergic receptors by raubasine inhibits the canonical Gq protein-coupled signaling cascade. Under normal physiological conditions, agonist binding to the α1-adrenoceptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which lead to smooth muscle contraction. Raubasine, by blocking the initial receptor activation, prevents these downstream events, leading to vasodilation.

5-HT2A Receptor Signaling Pathway

Raubasine's antagonism at 5-HT2A receptors interferes with both Gq/11-mediated and β-arrestin-mediated signaling pathways. The canonical pathway is similar to that of α1-adrenergic receptors, involving Gq/11 activation of PLC. The non-canonical pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and the activation of other signaling cascades, such as the MAPK/ERK pathway. By blocking the 5-HT2A receptor, raubasine can modulate these downstream effects.

Experimental Protocols

The pharmacodynamic properties of raubasine have been elucidated through a variety of in vivo and in vitro experimental models.

In Vivo Assessment of α-Adrenoceptor Antagonism in Pithed Rats

This model is utilized to study the peripheral cardiovascular effects of drugs in the absence of central nervous system and reflex influences.[2]

-

Animal Preparation: Male rats are anesthetized, and a stainless-steel rod is inserted through the brainstem and spinal cord to destroy the central nervous system (pithing). The animals are artificially ventilated.

-

Blood Pressure Measurement: A catheter is inserted into a carotid artery for continuous blood pressure monitoring.

-

α1-Adrenoceptor Antagonist Activity:

-

The sympathetic outflow is electrically stimulated to induce a pressor (blood pressure raising) response.

-

The α1-selective agonist, phenylephrine (B352888), is administered intravenously to induce a pressor response.

-

Raubasine is administered intravenously in increasing doses.

-

The reduction in the pressor responses to both electrical stimulation and phenylephrine indicates α1-adrenoceptor blockade.[2]

-

-

α2-Adrenoceptor Antagonist Activity:

-

Tachycardia (increased heart rate) is induced by electrical stimulation of the cardiac sympathetic nerves.

-

The α2-selective agonist, clonidine, is administered to inhibit the tachycardia.

-

A pressor response is induced by the α2-agonist B-HT 933.

-

The ability of raubasine to antagonize the effects of clonidine and B-HT 933 is assessed. Lack of significant effect indicates weak α2-adrenoceptor antagonism.[2]

-

References

Raubasine and its Interaction with Serotonin 5-HT2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between raubasine (also known as ajmalicine) and the serotonin (B10506) 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C). While raubasine is primarily recognized for its α1-adrenergic antagonist properties, its structural similarity to other psychoactive indole (B1671886) alkaloids, such as those in the heteroyohimbine family, suggests a potential interaction with serotonergic systems. This document outlines the canonical signaling pathways of the 5-HT2 receptors, details the standard experimental protocols for characterizing ligand-receptor interactions, and presents a framework for understanding the potential pharmacological profile of raubasine at these important central nervous system targets. Despite a comprehensive literature search, specific quantitative data on the binding affinity and functional potency of raubasine at 5-HT2 receptor subtypes were not available at the time of this writing. This guide, therefore, serves as a foundational resource for researchers intending to investigate this specific interaction, providing the necessary theoretical and methodological background.

Introduction to Raubasine and 5-HT2 Receptors

Raubasine, an alkaloid found in plants of the Rauwolfia and Catharanthus genera, is a diastereomer of yohimbine. It is clinically used as an antihypertensive agent due to its vasodilatory effects, which are primarily attributed to its blockade of α1-adrenergic receptors. However, the broader pharmacological profile of raubasine, particularly its activity at serotonin receptors, is not well-documented in publicly available literature.

The 5-HT2 receptor subfamily, consisting of the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G-protein coupled receptors (GPCRs) that play crucial roles in a multitude of physiological and pathological processes. The 5-HT2A receptor is a key target for psychedelic drugs and atypical antipsychotics. The 5-HT2B receptor is implicated in cardiac valvulopathy when chronically activated, making its screening essential in drug safety profiling. The 5-HT2C receptor is a target for the treatment of obesity and other psychiatric disorders. Given the structural similarities of raubasine to compounds known to interact with these receptors, a thorough investigation of its 5-HT2 receptor pharmacology is warranted.

Quantitative Data on Raubasine's Interaction with 5-HT2 Receptors

A comprehensive search of scientific literature and databases was conducted to obtain quantitative data on the binding affinity (Ki) and functional potency (EC50 or IC50) of raubasine at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Table 1: Binding Affinity of Raubasine at 5-HT2 Receptors

| Compound | Receptor Subtype | Radioligand | Ki (nM) |

| Raubasine (Ajmalicine) | 5-HT2A | Data not available | Data not available |

| Raubasine (Ajmalicine) | 5-HT2B | Data not available | Data not available |

| Raubasine (Ajmalicine) | 5-HT2C | Data not available | Data not available |

Note: No publicly available data for the binding affinity of raubasine at 5-HT2 receptors was found.

Table 2: Functional Potency of Raubasine at 5-HT2 Receptors

| Compound | Receptor Subtype | Assay Type | Potency (EC50/IC50 in nM) | Efficacy (% of 5-HT response) |

| Raubasine (Ajmalicine) | 5-HT2A | Calcium Flux / IP1 Accumulation | Data not available | Data not available |

| Raubasine (Ajmalicine) | 5-HT2B | Calcium Flux / IP1 Accumulation | Data not available | Data not available |

| Raubasine (Ajmalicine) | 5-HT2C | Calcium Flux / IP1 Accumulation | Data not available | Data not available |

Note: No publicly available data for the functional potency of raubasine at 5-HT2 receptors was found.

Serotonin 5-HT2 Receptor Signaling Pathways

The three subtypes of the 5-HT2 receptor family primarily couple to Gq/11 G-proteins.[1] Activation of these receptors by an agonist initiates a well-characterized signaling cascade.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein. The activated Gαq subunit, in turn, stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream cellular processes. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated calcium levels, activates protein kinase C (PKC). PKC then phosphorylates a multitude of cellular proteins, leading to a wide range of physiological responses.

Beyond this canonical pathway, 5-HT2A receptors have also been shown to activate other signaling cascades, including the phospholipase A2 (PLA2) pathway, leading to the release of arachidonic acid.[2]

Experimental Protocols

To characterize the interaction of a compound like raubasine with 5-HT2 receptors, two primary types of in vitro assays are typically employed: radioligand binding assays to determine binding affinity and functional assays to assess potency and efficacy.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the target receptor.

Objective: To determine the inhibition constant (Ki) of raubasine for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.

-

Radioligands:

-

For 5-HT2A: [3H]Ketanserin

-

For 5-HT2B: [3H]-LSD or [3H]5-HT

-

For 5-HT2C: [3H]Mesulergine

-

-

Test Compound: Raubasine (at various concentrations).

-

Non-specific binding control: A high concentration of a known non-radiolabeled antagonist (e.g., Mianserin for 5-HT2C).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled antagonist), and competitive binding (radioligand + varying concentrations of raubasine).

-

Incubation: Add the cell membranes, radioligand, and test compound/control to the wells. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of raubasine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of raubasine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Calcium Flux Functional Assay

This cell-based assay measures the increase in intracellular calcium concentration following receptor activation, which is a direct downstream effect of Gq/11 pathway stimulation.

Objective: To determine the functional potency (EC50 or IC50) and efficacy of raubasine at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

A cell line stably expressing the human 5-HT2 receptor of interest (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test Compound: Raubasine (at various concentrations).

-

Agonist Control: Serotonin (5-HT).

-

Antagonist Control: A known 5-HT2 receptor antagonist (e.g., Ketanserin for 5-HT2A).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes at 37°C).

-

Assay Protocol (Agonist Mode):

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject varying concentrations of raubasine into the wells and monitor the change in fluorescence over time.

-

The peak fluorescence intensity corresponds to the calcium response.

-

-

Assay Protocol (Antagonist Mode):

-

Pre-incubate the dye-loaded cells with varying concentrations of raubasine.

-

Inject a known concentration of 5-HT (typically the EC80) to stimulate the receptors.

-

Measure the fluorescence response and determine the extent to which raubasine inhibits the 5-HT-induced calcium flux.

-

-